2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, a cyclohexylmethyl group, and a naphthyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylmethyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexylmethyl halide reacts with the acetamide.
Attachment of the Naphthyl Group: This can be done through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylmethyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include cyclohexylmethyl ketones or alcohols.
Reduction: Products could be amines or alcohols.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclohexylmethyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
2-Chloro-N-(cyclohexylmethyl)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthyl group in 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-13-19(22)21(14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h4-5,8-12,15H,1-3,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGLQSAJYLYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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